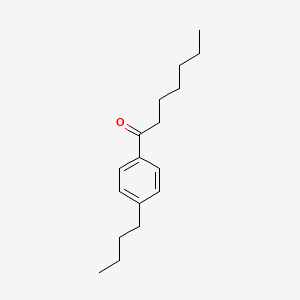

1-(4-n-Butylphenyl)heptan-1-one

Description

1-(4-n-Butylphenyl)heptan-1-one is an aromatic ketone characterized by a heptanone backbone substituted with a 4-n-butylphenyl group. This compound is utilized in organic synthesis and pharmaceutical research, particularly as an intermediate in the preparation of more complex molecules.

The compound is commercially available (e.g., from SYNTHON Chemicals, ST03742) with a purity ≥97% (GC) .

Properties

IUPAC Name |

1-(4-butylphenyl)heptan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O/c1-3-5-7-8-10-17(18)16-13-11-15(12-14-16)9-6-4-2/h11-14H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCQXJFNHCVBDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)C1=CC=C(C=C1)CCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-n-Butylphenyl)heptan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-n-butylbenzene reacts with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of 1-(4-n-Butylphenyl)heptan-1-one may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-n-Butylphenyl)heptan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Overview

1-(4-n-Butylphenyl)heptan-1-one is an organic compound characterized by its unique structure, which includes a heptanone backbone with a butyl-substituted phenyl group. Its molecular formula is C17H26O, and it serves as a versatile intermediate in various scientific fields, including chemistry, biology, and medicine.

Chemical Synthesis

The synthesis of 1-(4-n-Butylphenyl)heptan-1-one typically involves the Friedel-Crafts acylation reaction, where 4-n-butylbenzene reacts with heptanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This process requires careful control of temperature and anhydrous conditions to minimize side reactions.

Table 1: Synthetic Methods for 1-(4-n-Butylphenyl)heptan-1-one

| Method | Description |

|---|---|

| Friedel-Crafts Acylation | Reaction of 4-n-butylbenzene with heptanoyl chloride using AlCl3 |

| Continuous Flow Processes | Industrial production enhancing efficiency and yield |

| Advanced Catalysts | Use of optimized reaction conditions for scalability |

Scientific Research Applications

1-(4-n-Butylphenyl)heptan-1-one has several applications across different scientific domains:

Chemistry

- Intermediate in Organic Synthesis : It is used as a building block for synthesizing more complex organic molecules.

- Model Compound : Utilized in studying reaction mechanisms due to its defined structure and reactivity.

Biology

- Biological Activity : Investigated for potential interactions with biomolecules, which may lead to insights into metabolic pathways or disease mechanisms .

Medicine

- Therapeutic Properties : Explored as a lead compound in drug discovery, particularly for its ability to modulate biological targets such as enzymes or receptors .

Industry

- Specialty Chemicals Production : Employed in the manufacturing of various specialty chemicals and materials due to its unique chemical properties.

Recent studies have highlighted the potential of 1-(4-n-Butylphenyl)heptan-1-one in therapeutic applications. For instance, research indicates that derivatives of phenyl ketones can modulate oxidoreductase activity, which is significant for conditions like non-alcoholic fatty liver disease (NAFLD) . Moreover, investigations into its biological interactions suggest possible roles in treating metabolic disorders through targeted action on specific receptors .

Mechanism of Action

The mechanism of action of 1-(4-n-Butylphenyl)heptan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural analogs of 1-(4-n-Butylphenyl)heptan-1-one, highlighting substituent variations and their implications:

Physicochemical Properties

- Polarity : Electron-withdrawing groups (e.g., bromine in 1-(4-bromophenyl)heptan-1-one) increase reactivity in electrophilic substitutions, while electron-donating groups (e.g., methoxy in 1-(3,4-dimethoxyphenyl)heptan-1-one) enhance resonance stabilization .

- Boiling Points: Aryl ketones with bulkier substituents (e.g., n-butyl) exhibit higher boiling points than furan derivatives (e.g., 2-heptanoylfuran at 113°C) .

Biological Activity

1-(4-n-Butylphenyl)heptan-1-one, with the molecular formula CHO, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-(4-n-Butylphenyl)heptan-1-one is characterized by a heptanone chain attached to a para-butylphenyl group. Its structural formula can be represented as follows:

This compound is classified under the category of ketones, which are known for their diverse biological activities.

Antimicrobial Properties

Research has indicated that 1-(4-n-Butylphenyl)heptan-1-one exhibits antimicrobial activity . The compound has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For instance, studies have shown that it can target both gram-positive and gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects . In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. The mechanism appears to involve modulation of signaling pathways associated with inflammation .

Neuropharmacological Effects

1-(4-n-Butylphenyl)heptan-1-one has also been explored for its neuropharmacological potential . Preliminary studies indicate that it may interact with neurotransmitter systems, potentially influencing mood and behavior. This could position it as a candidate for further research in treating mood disorders or neurodegenerative diseases .

The biological activity of 1-(4-n-Butylphenyl)heptan-1-one is believed to be mediated through its interaction with various molecular targets:

- Receptors : The compound may bind to specific receptors in the body, modulating their activity and influencing physiological responses.

- Enzymatic Inhibition : It may inhibit enzymes involved in inflammatory pathways or microbial metabolism, contributing to its therapeutic effects.

Research Findings and Case Studies

A review of literature reveals several key findings regarding the biological activity of 1-(4-n-Butylphenyl)heptan-1-one:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.